molecular formula C6H14O B1580936 1-Ethoxy-2-methylpropane CAS No. 627-02-1

1-Ethoxy-2-methylpropane

Cat. No.: B1580936
CAS No.: 627-02-1
M. Wt: 102.17 g/mol
InChI Key: RQUBQBFVDOLUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-methylpropane is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUBQBFVDOLUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074934
Record name 1-Ethoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-02-1
Record name 1-Ethoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, ethyl isobutyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxy-2-methylpropane
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2-methylpropane
Reactant of Route 3
1-Ethoxy-2-methylpropane
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-2-methylpropane
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-2-methylpropane
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-2-methylpropane
Customer
Q & A

Q1: What is the significance of 1-ethoxy-2-methylpropane being identified in pigeon excrement?

A: The identification of this compound in pigeon excrement, as detailed in a study analyzing volatile compounds using capillary gas chromatography and gas chromatography-mass spectrometry [], contributes to a broader understanding of the chemical composition of this traditionally used medicine. While the specific role of this compound in this context is not yet fully elucidated, its presence alongside other compounds with known antibacterial activities raises intriguing possibilities for further investigation into potential synergistic effects.

Q2: What is the refractive index of this compound?

A: Specific details regarding the refractive index of this compound are not available in the provided research excerpts [, , ]. Refractive index, a fundamental physical property, is typically determined experimentally and can vary depending on factors such as temperature and wavelength of light used for measurement.

Q3: How does the refractive index of this compound change when mixed with diethyl ether?

A: While the provided research mentions a study concerning the refractive index of a mixture containing this compound and diethyl ether [], the specific details about the refractive index changes upon mixing are not available in the abstracts. Understanding how refractive index changes in mixtures is essential in various fields, including analytical chemistry, where it can be used for determining the composition of solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.